molecular formula C17H16N4O3 B12039663 N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12039663
M. Wt: 324.33 g/mol
InChI Key: FRUGAMKFACWQRF-VCHYOVAHSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various electrophiles or nucleophiles; reactions may require catalysts such as Lewis acids or bases.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced hydrazones or amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-[(E)-(5-methyl-2-furyl)methylidene]amine
  • 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide

Uniqueness

N’-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features The presence of both a pyrazole and furan ring, along with the methoxyphenyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-11-7-8-16(24-11)13-9-14(20-19-13)17(22)21-18-10-12-5-3-4-6-15(12)23-2/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

FRUGAMKFACWQRF-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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